9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various substituents such as methyl, toluidino, and imino groups. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzaldehyde with 3-toluidine to form the corresponding Schiff base. This intermediate is then reacted with 9-methyl-2-aminopyrido[1,2-a]pyrimidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-3-{[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
Uniqueness
Compared to similar compounds, 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific substituents and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C24H22N4O |
---|---|
Molecular Weight |
382.5g/mol |
IUPAC Name |
9-methyl-2-(3-methylanilino)-3-[(3-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O/c1-16-7-4-10-19(13-16)25-15-21-22(26-20-11-5-8-17(2)14-20)27-23-18(3)9-6-12-28(23)24(21)29/h4-15,26H,1-3H3 |
InChI Key |
TWMIHMOOUJNCSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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